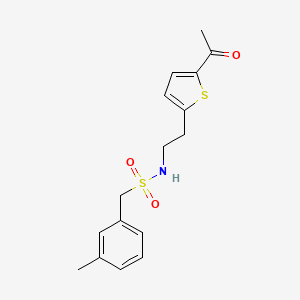
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H15BrClNO4 and its molecular weight is 412.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathway Analysis
The metabolism of chloroacetamide herbicides, closely related to the query compound, in human and rat liver microsomes, was studied. Key findings included the identification of metabolic pathways and intermediates, such as CDEPA and CMEPA, and the role of specific cytochrome P450 isoforms (CYP3A4 and CYP2B6) in human metabolism of these compounds. This research could provide insights into the detoxification pathways and potential toxicological implications of related compounds (Coleman et al., 2000).
Crystallography and Molecular Conformation
The study of molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides offered insights into the molecular structures and interactions of such compounds. The research highlighted the hydrogen bonding patterns and different orientations of N-aryl groups, which could be crucial for understanding the chemical behavior and potential applications of similar compounds (Nayak et al., 2014).
Synthesis and Pharmacological Assessment
The synthesis of novel acetamide derivatives, including pharmacological assessments, was explored. Compounds similar to the query compound were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of specific functional groups was associated with the observed biological activities (Rani et al., 2016).
Antimicrobial Studies
Research on the synthesis of new Schiff bases and Thiazolidinone derivatives from compounds closely related to the query compound highlighted their potential antibacterial and antifungal activities. The structure-activity relationship of these compounds could offer insights into designing new antimicrobial agents (Fuloria et al., 2014).
Antioxidant Potential
Studies on nitrogen-containing bromophenols from marine red algae, structurally related to the query compound, revealed potent scavenging activity against radicals. This research underlines the antioxidant potential of bromophenols and their possible application as natural antioxidants in food or pharmaceuticals (Li et al., 2012).
Propriétés
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-10-3-4-12(7-14(10)19)20-16(22)9-24-17-13(18)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBLUBAPLSQVCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide](/img/structure/B2398588.png)
![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)

![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)


![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)


![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

